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Compound of Interest

Compound Name: 2-Hydroxy-5-nitrobenzonitrile

Cat. No.: B1279109

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Hydroxy-5-
nitrobenzonitrile (C7HsN20s3), a compound of interest in medicinal chemistry and materials
science. This document compiles available mass spectrometry data and presents predicted
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous
compounds and spectroscopic principles. Detailed experimental protocols for acquiring such
data are also provided to aid researchers in their analytical workflows.

Mass Spectrometry (MS)

Mass spectrometry of 2-Hydroxy-5-nitrobenzonitrile confirms its molecular weight and
provides insights into its fragmentation patterns under electron ionization.

Data Presentation

The table below summarizes the key mass spectrometry data obtained from Gas
Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
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Property Value Source

Molecular Formula C7H4aN20s3 PubChem
Molecular Weight 164.12 g/mol PubChem
Mass Spectrometry Type Electron lonization (EI) PubChem
Molecular lon Peak [M]*e m/z =164 PubChem
Major Fragment 1 m/z = 90 PubChem
Major Fragment 2 m/z = 63 PubChem

Experimental Protocol

Objective: To acquire the mass spectrum of 2-Hydroxy-5-nitrobenzonitrile using a Gas
Chromatograph coupled with a Mass Spectrometer (GC-MS).

Instrumentation:

e Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms).
o Mass Spectrometer (MS) with an Electron lonization (EI) source.
Methodology:

o Sample Preparation: A dilute solution of 2-Hydroxy-5-nitrobenzonitrile is prepared in a
volatile organic solvent (e.g., methanol or ethyl acetate).

« Injection: A small volume (typically 1 pL) of the sample solution is injected into the GC inlet,
which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

o Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium)
through the capillary column. The temperature of the GC oven is programmed to ramp up
(e.g., from 100 °C to 280 °C) to separate the analyte from any impurities.

e lonization: As the compound elutes from the GC column, it enters the MS ion source. Here, it
is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule
to lose an electron and form a positively charged molecular ion ([M]*e).
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e Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation,
breaking into smaller, charged fragments and neutral radicals.

e Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated
into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-
charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for 2-Hydroxy-5-nitrobenzonitrile is not readily available
in public databases. The data presented below is predicted based on the analysis of
structurally similar compounds and established principles of NMR spectroscopy.

Predicted *H NMR Data

Solvent: DMSO-des Frequency: 400 MHz

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~11.0-12.0 Singlet (br) 1H -OH
~8.40 Doublet 1H H-6 (ortho to -NOz2)
H-4 (meta to -NOz,
~8.25 Doublet of doublets 1H
ortho to -CN)
~7.30 Doublet 1H H-3 (ortho to -OH)

Predicted *C NMR Data

Solvent: DMSO-des Frequency: 100 MHz
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Chemical Shift (6, ppm) Assignment
~160 C-2 (-OH)
~142 C-5 (-NO2)
~128 C-4

~125 C-6

~118 C-3

~116 -CN

~108 C-1 (-CN)

Experimental Protocol

Objective: To obtain high-resolution *H and 3C NMR spectra of 2-Hydroxy-5-
nitrobenzonitrile.

Instrumentation:
 NMR Spectrometer (e.g., 400 MHz or higher).
e 5 mm NMR tubes.

Methodology:

Sample Preparation:

o For *H NMR, dissolve 5-10 mg of 2-Hydroxy-5-nitrobenzonitrile in approximately 0.6 mL
of a deuterated solvent (e.g., DMSO-ds).

o For 3C NMR, a more concentrated sample (20-50 mg) is preferred.

Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication.

Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

Data Acquisition:
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[e]

Insert the sample into the NMR spectrometer.
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the *H spectrum using a standard pulse sequence. Key parameters include the
number of scans, acquisition time, and relaxation delay.

o Acquire the 13C spectrum using a proton-decoupled pulse sequence to obtain singlets for
all carbon signals. A larger number of scans will be required compared to the *H spectrum.

» Data Processing:

o

Apply Fourier transformation to the raw data (Free Induction Decay).

[¢]

Perform phase and baseline corrections.

[¢]

Reference the chemical shifts to the residual solvent peak (DMSO-de: & 2.50 ppm for H, &
39.52 ppm for 13C).

[¢]

Integrate the peaks in the *H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Disclaimer: A detailed experimental IR spectrum with peak assignments for 2-Hydroxy-5-
nitrobenzonitrile is not readily available. The data presented is based on typical IR absorption
frequencies for the functional groups present in the molecule.

Predicted IR Data
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Wavenumber (cm~?) Intensity Assignment of Vibration
3400 - 3200 Strong, Broad O-H stretch (phenolic)
~3100 Medium Aromatic C-H stretch
~2230 Medium, Sharp C=N stretch (nitrile)
1620 - 1580 Medium Aromatic C=C stretch
Asymmetric N-O stretch (nitro
1550 - 1475 Strong
group)
Symmetric N-O stretch (nitro
1360 - 1290 Strong
group)
~1300 Strong In-plane O-H bend
~1200 Strong C-O stretch (phenolic)
Out-of-plane C-H bend
900 - 675 Strong

(aromatic)

Experimental Protocol

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid 2-Hydroxy-5-
nitrobenzonitrile.

Instrumentation:

e FTIR Spectrometer.

» Attenuated Total Reflectance (ATR) accessory or KBr press.
Methodology (using ATR):

o Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum.

o Sample Application: Place a small amount of the solid 2-Hydroxy-5-nitrobenzonitrile
powder onto the ATR crystal.
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» Pressure Application: Apply pressure using the anvil to ensure good contact between the
sample and the crystal.

o Data Acquisition: Acquire the FTIR spectrum. The infrared beam passes through the crystal
and reflects off the internal surface in contact with the sample, where it is absorbed at
specific frequencies corresponding to the vibrational modes of the molecule.

o Data Processing: The resulting interferogram is converted to a spectrum (transmittance or
absorbance vs. wavenumber) via a Fourier transform. The background spectrum is
automatically subtracted.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 2-Hydroxy-5-nitrobenzonitrile.
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General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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